![molecular formula C8H5BBrF4NO3 B2597941 3-Bromo-2-fluoro-5-(trifluoroacetamido)phenylboronic acid CAS No. 2377608-69-8](/img/structure/B2597941.png)
3-Bromo-2-fluoro-5-(trifluoroacetamido)phenylboronic acid
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Description
3-Bromo-2-fluoro-5-(trifluoroacetamido)phenylboronic acid is a chemical compound with the CAS Number: 2377608-69-8 . It has a molecular weight of 329.84 . The IUPAC name for this compound is (3-bromo-2-fluoro-5-(2,2,2-trifluoroacetamido)phenyl)boronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5BBrF4NO3/c10-5-2-3 (15-7 (16)8 (12,13)14)1-4 (6 (5)11)9 (17)18/h1-2,17-18H, (H,15,16) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, boronic acids are known to be involved in various types of reactions. For example, they can undergo functionalization via lithiation and reaction with electrophiles . They are also used in selective rhodium-catalyzed conjugate addition reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 329.84 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the retrieved resources.Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
It can be used as a reactant in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction, which is used to synthesize carbon-carbon bonds .
Aerobic Oxidative Cross-Coupling
The compound can be involved in aerobic oxidative cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds under aerobic conditions .
Microwave-Assisted Petasis Reactions
It can be used in microwave-assisted Petasis reactions . These reactions are a type of multi-component reaction that can be used to synthesize a variety of organic compounds .
Rhodium-Catalyzed Addition Reactions
The compound can be used in rhodium-catalyzed addition reactions . These reactions involve the addition of a rhodium catalyst to a substrate .
Synthesis of Biologically Active Molecules
It can be used in the synthesis of biologically active molecules . This involves the use of the compound to synthesize molecules that have biological activity .
Hydrolysis Studies
The compound can be used in studies of hydrolysis . The kinetics of its hydrolysis is dependent on the substituents in the aromatic ring and the pH strongly influences the rate of the reaction .
Drug Design and Delivery
Boronic acids and their esters, such as this compound, are highly considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
properties
IUPAC Name |
[3-bromo-2-fluoro-5-[(2,2,2-trifluoroacetyl)amino]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BBrF4NO3/c10-5-2-3(15-7(16)8(12,13)14)1-4(6(5)11)9(17)18/h1-2,17-18H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYUKESTDWVVTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)Br)NC(=O)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BBrF4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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